4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H5F3N2S2. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound features a trifluoromethylthio group attached to a benzo[d]thiazol-2-amine scaffold, making it a unique and potentially valuable molecule in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine typically involves the incorporation of the trifluoromethylthio group into the benzo[d]thiazol-2-amine scaffold. One reported method involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions to afford the desired product in moderate to good yields . Another approach includes the use of trifluoromethylthiolation reagents to introduce the trifluoromethylthio group onto the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The thiazole ring can participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
6-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine: A closely related compound with similar chemical properties.
Benzo[d]thiazol-2-yl derivatives: These compounds share the benzo[d]thiazole scaffold and exhibit diverse biological activities.
Uniqueness
4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C8H5F3N2S2 |
---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H5F3N2S2/c9-8(10,11)15-5-3-1-2-4-6(5)13-7(12)14-4/h1-3H,(H2,12,13) |
InChI Key |
JNCORLVXQSKXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.